molecular formula C8H6ClN3O B12961177 6-Amino-4-chloroquinazolin-7-ol

6-Amino-4-chloroquinazolin-7-ol

Katalognummer: B12961177
Molekulargewicht: 195.60 g/mol
InChI-Schlüssel: SZWLHIDOTWYYJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-4-chloroquinazolin-7-ol: is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-chloroquinazolin-7-ol typically involves the condensation of 4-chloroanthranilic acid with formamide, followed by cyclization. The reaction conditions often include heating the mixture at elevated temperatures to facilitate the formation of the quinazoline ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Amino-4-chloroquinazolin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: 6-Amino-4-chloroquinazolin-7-ol is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable building block for creating complex molecules with potential biological activities .

Biology and Medicine: This compound has shown promise in the development of antimicrobial agents, anticancer drugs, and anti-inflammatory agents. Its ability to interact with biological targets such as enzymes and receptors makes it a versatile molecule in drug discovery .

Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .

Wirkmechanismus

The mechanism of action of 6-Amino-4-chloroquinazolin-7-ol involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Amino-4-chloroquinazolin-7-ol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential biological activities. The chlorine atom also contributes to its distinct chemical properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H6ClN3O

Molekulargewicht

195.60 g/mol

IUPAC-Name

6-amino-4-chloroquinazolin-7-ol

InChI

InChI=1S/C8H6ClN3O/c9-8-4-1-5(10)7(13)2-6(4)11-3-12-8/h1-3,13H,10H2

InChI-Schlüssel

SZWLHIDOTWYYJU-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CC(=C1N)O)N=CN=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.